molecular formula C12H22N2S B1438502 N-(sec-Butyl)-N-(2-thienylmethyl)propane-1,3-diamine CAS No. 1172431-36-5

N-(sec-Butyl)-N-(2-thienylmethyl)propane-1,3-diamine

Cat. No.: B1438502
CAS No.: 1172431-36-5
M. Wt: 226.38 g/mol
InChI Key: UYBXHGRUMLNCFN-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-N-(2-thienylmethyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amine groups in their molecular structure. This compound features a sec-butyl group and a thienylmethyl group attached to a propane-1,3-diamine backbone. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-N-(2-thienylmethyl)propane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with propane-1,3-diamine, sec-butyl bromide, and 2-thienylmethyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-N-(2-thienylmethyl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-N-(2-thienylmethyl)propane-1,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine
  • N-(sec-Butyl)-N-(2-pyridylmethyl)propane-1,3-diamine
  • N-(sec-Butyl)-N-(2-phenylmethyl)propane-1,3-diamine

Uniqueness

N-(sec-Butyl)-N-(2-thienylmethyl)propane-1,3-diamine is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

N'-butan-2-yl-N'-(thiophen-2-ylmethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2S/c1-3-11(2)14(8-5-7-13)10-12-6-4-9-15-12/h4,6,9,11H,3,5,7-8,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBXHGRUMLNCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CCCN)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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